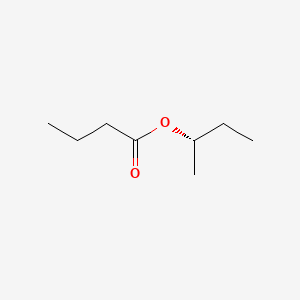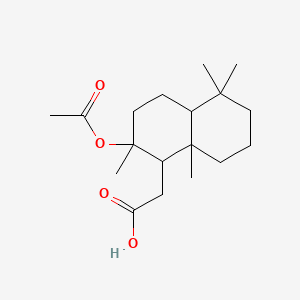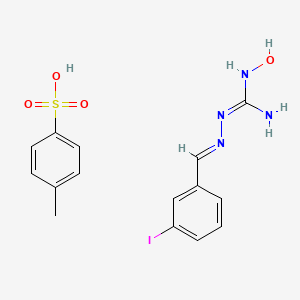
2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Methacrylyl Group: The methacrylyl group can be introduced via a nucleophilic substitution reaction using methacrylic acid or its derivatives.
Attachment of the Piperazinyl Group: The piperazinyl group can be attached through a nucleophilic substitution reaction with a suitable piperazine derivative.
Addition of the Pentylthio Group: The pentylthio group can be introduced via a thiolation reaction using pentylthiol and an appropriate activating agent.
Formation of the Fumarate Salt: The final compound can be converted to its fumarate salt form by reacting with fumaric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the pentylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazoline core or the methacrylyl group, leading to hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazinyl and methacrylyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Possible applications in materials science and chemical engineering.
Mecanismo De Acción
The mechanism of action of 2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The methacrylyl and piperazinyl groups may enhance binding affinity and specificity, while the pentylthio group could influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methacrylyl-1-piperazinyl)-4-(methylthio)-quinazoline
- 2-(4-Methacrylyl-1-piperazinyl)-4-(ethylthio)-quinazoline
- 2-(4-Methacrylyl-1-piperazinyl)-4-(butylthio)-quinazoline
Uniqueness
2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate is unique due to the presence of the pentylthio group, which may impart distinct chemical and biological properties compared to its analogs with shorter alkyl chains.
Propiedades
Número CAS |
129664-22-8 |
|---|---|
Fórmula molecular |
C25H34N4O5 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-[4-(2-methylprop-2-enyl)piperazin-1-yl]-4-pentoxyquinazoline |
InChI |
InChI=1S/C21H30N4O.C4H4O4/c1-4-5-8-15-26-20-18-9-6-7-10-19(18)22-21(23-20)25-13-11-24(12-14-25)16-17(2)3;5-3(6)1-2-4(7)8/h6-7,9-10H,2,4-5,8,11-16H2,1,3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
TZGKKRWAHYXYDS-WLHGVMLRSA-N |
SMILES isomérico |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC(=C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC(=C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B12743231.png)
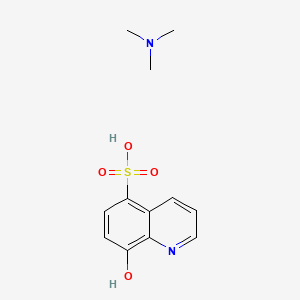
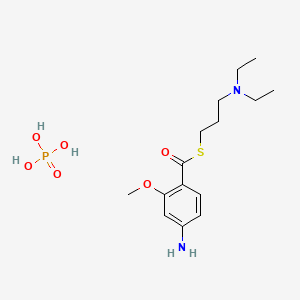

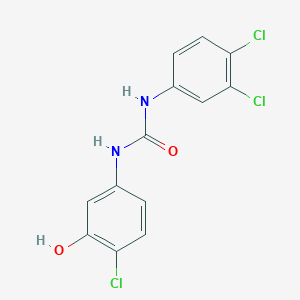
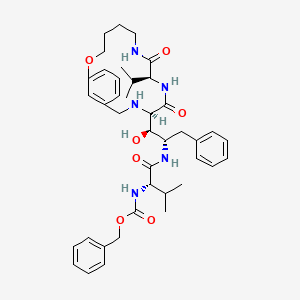
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hexyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12743245.png)
![7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B12743259.png)

